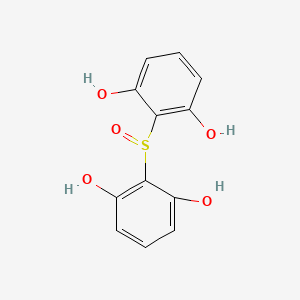

4,4'-Sulphinyldiresorcinol

Description

Structure

3D Structure

Propriétés

Numéro CAS |

26948-96-9 |

|---|---|

Formule moléculaire |

C12H10O5S |

Poids moléculaire |

266.27 g/mol |

Nom IUPAC |

2-(2,6-dihydroxyphenyl)sulfinylbenzene-1,3-diol |

InChI |

InChI=1S/C12H10O5S/c13-7-3-1-4-8(14)11(7)18(17)12-9(15)5-2-6-10(12)16/h1-6,13-16H |

Clé InChI |

WUDPYTUCYMDYKB-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C(=C1)O)S(=O)C2=C(C=CC=C2O)O)O |

SMILES canonique |

C1=CC(=C(C(=C1)O)S(=O)C2=C(C=CC=C2O)O)O |

Autres numéros CAS |

26948-96-9 |

Pictogrammes |

Irritant |

Origine du produit |

United States |

Synthetic Methodologies for 4,4 Sulphinyldiresorcinol and Its Analogues

Established Synthetic Routes and Reaction Mechanisms

Established methods for the synthesis of diaryl sulfoxides, and by extension 4,4'-Sulphinyldiresorcinol, primarily rely on the creation of a diaryl sulfide (B99878) precursor followed by its selective oxidation to the corresponding sulfoxide (B87167).

Sulfination and Oxidation Reactions for Sulfinyl Bridge Formation

The formation of the sulfinyl bridge is typically a two-stage process. The initial "sulfination" step involves the creation of a diaryl sulfide, in this case, 4,4'-thiobis(resorcinol). This is then followed by a controlled oxidation to form the sulfinyl group.

The direct synthesis of diaryl sulfides can be achieved through various methods, including the reaction of a thiol with an aryl halide or through electrophilic aromatic substitution on the electron-rich resorcinol (B1680541) rings using a sulfur electrophile. A common approach involves reacting resorcinol with sulfur dichloride (SCl₂) or sulfur monochloride (S₂Cl₂) in the presence of a polar modifier. The reaction is exothermic and the temperature is typically controlled to prevent the formation of side products.

Once the diaryl sulfide precursor is obtained, the next critical step is the selective oxidation of the sulfide to a sulfoxide. A significant challenge in this step is preventing over-oxidation to the corresponding sulfone. A variety of oxidizing agents and methods have been developed to achieve this selectivity.

Hydrogen peroxide (H₂O₂) is a widely used "green" oxidant for this transformation. The reaction can be carried out under transition-metal-free conditions, often in a solvent like glacial acetic acid, which facilitates the selective oxidation to the sulfoxide in high yields. cardiff.ac.uk Other established oxidizing systems include halogen derivatives and peracids. However, these can sometimes lead to environmentally undesirable byproducts. researchgate.net

Electrochemical oxidation offers a high degree of control. By adjusting the electric current and reaction time, the selective conversion of diaryl sulfides to sulfoxides can be achieved, with the oxygen atom in the sulfinyl group being derived from water in the reaction medium. rsc.org

Table 1: Comparison of Oxidation Methods for Diaryl Sulfides

| Oxidation Method | Oxidizing Agent/Conditions | Advantages | Challenges | References |

|---|---|---|---|---|

| Chemical Oxidation | Hydrogen Peroxide in Acetic Acid | "Green" oxidant, high selectivity, simple procedure. | Requires careful control of stoichiometry and temperature. | cardiff.ac.uk |

| Electrochemical Oxidation | Constant current in DMF or MeOH | High selectivity, controlled process. | Requires specialized equipment. | rsc.org |

| Photochemical Oxidation | Anthraquinone photocatalyst, visible light | Sustainable, uses light as energy source. | May require specific wavelengths for optimal selectivity. | acs.org |

The mechanism of sulfide oxidation generally involves the nucleophilic attack of the sulfur atom on the oxidant, leading to an oxygen-transfer reaction. The selectivity for the sulfoxide over the sulfone is achieved by using a stoichiometric amount of the oxidant and maintaining controlled reaction conditions, such as low temperatures.

Phenolic Coupling Strategies and Selectivity Control

The synthesis of the 4,4'-thiobis(resorcinol) precursor for this compound requires the regioselective formation of two C-S bonds at the para-position relative to one of the hydroxyl groups on each resorcinol ring. Resorcinol is a highly activated aromatic compound, prone to electrophilic aromatic substitution. The two hydroxyl groups are activating and direct incoming electrophiles to the ortho and para positions (positions 2, 4, and 6).

Controlling the selectivity to favor the 4,4'-isomer is a key challenge. The reaction of resorcinol with sulfur chlorides can lead to a mixture of isomers and polysulfidic bridges. The choice of solvent and reaction temperature can influence the regioselectivity. The steric hindrance at the C-2 position (between the two hydroxyl groups) can disfavor substitution at this site, thereby favoring substitution at the C-4 and C-6 positions. To achieve the desired 4,4'-connectivity, specific synthetic strategies that block the more reactive ortho positions or use directing groups may be necessary.

More advanced metal-free C-H thioarylation methods have been developed that could be adapted for the synthesis of the diaryl sulfide precursor. These methods often use sulfoxides as the source of the sulfur electrophile, which react with electron-rich arenes like resorcinol in a highly regioselective manner. acs.org

Novel Synthetic Approaches and Method Development

Recent research has focused on developing more efficient, selective, and sustainable methods for the synthesis of diaryl sulfoxides, including catalyst-mediated reactions, stereoselective synthesis, and the application of flow chemistry.

Catalyst-Mediated Synthesis (e.g., Transition Metal Catalysis, Organocatalysis)

Transition metal catalysis has emerged as a powerful tool for the synthesis of diaryl sulfoxides. Palladium-based catalysts, in particular, have been employed for the cross-coupling of aryl halides with sulfenate anions to form the diaryl sulfoxide directly. docksci.com This approach avoids the need to isolate the diaryl sulfide intermediate and then perform a separate oxidation step. These reactions can tolerate a variety of functional groups and proceed under relatively mild conditions.

Iron catalysis offers a more sustainable and cost-effective alternative. For instance, an iron-catalyzed continuous-flow system for the oxidation of sulfides to sulfoxides using hydrogen peroxide has been developed. rsc.org Metal-free approaches are also gaining traction. For example, the C-H thioarylation of arenes using methyl sulfoxides can be considered a type of organocatalytic approach to forming the diaryl sulfide precursor. rsc.org

Table 2: Examples of Catalyst-Mediated Synthesis of Diaryl Sulfoxides

| Catalyst Type | Catalyst Example | Reaction Type | Advantages | References |

|---|---|---|---|---|

| Transition Metal | Palladium (NiXantPhos-based) | Cross-coupling of aryl chlorides and aryl benzyl (B1604629) sulfoxides | Direct formation of diaryl sulfoxide, good functional group tolerance. | docksci.com |

| Transition Metal | Iron(III) Chloride | Continuous-flow oxidation of sulfides | Inexpensive and abundant metal, suitable for continuous processing. | rsc.org |

| Metal-Free | Trifluoromethanesulfonic anhydride | C-H thioarylation using sulfoxides | Avoids metal contamination, high regioselectivity. | rsc.org |

Stereoselective Synthesis and Chiral Induction (considering the sulfinyl group)

The sulfinyl group in this compound is a stereocenter, meaning the molecule can exist as a pair of enantiomers. The development of stereoselective methods to synthesize chiral sulfoxides is a significant area of research. The primary approaches include the asymmetric oxidation of prochiral sulfides and the nucleophilic substitution on chiral sulfur reagents.

The asymmetric oxidation of a diaryl sulfide can be achieved using chiral catalysts. For example, chiral manganese porphyrin complexes have been shown to catalyze the enantioselective sulfoxidation of diaryl sulfides with high enantioselectivities (up to 99% ee). acs.org These catalysts often employ molecular recognition, such as hydrogen bonding, to orient the substrate and achieve high levels of chiral induction.

Another well-established method is the Andersen synthesis, which involves the nucleophilic substitution of a diastereomerically pure sulfinate ester (such as menthyl p-toluenesulfinate) with an organometallic reagent (e.g., a Grignard reagent derived from a protected resorcinol). This reaction proceeds with complete inversion of configuration at the sulfur atom, providing a reliable route to enantiomerically pure sulfoxides. medcraveonline.com

Flow Chemistry and Continuous Processing Techniques

Flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. The synthesis of sulfoxides is well-suited to flow chemistry applications.

Continuous-flow systems have been developed for the selective oxidation of sulfides to sulfoxides. One such system uses an iron(III) chloride catalyst on activated carbon packed into a column. A solution of the sulfide and hydrogen peroxide is continuously passed through the column, yielding the sulfoxide with high productivity and selectivity. rsc.org

Another approach utilizes a packed-bed reactor filled with Oxone® as the oxidant. A solution of the sulfide is flowed through the reactor, resulting in efficient and selective oxidation to the sulfoxide without the formation of the sulfone. cardiff.ac.uk Electrochemical synthesis in flow has also been demonstrated, providing a supporting electrolyte-free method for the selective oxidation of sulfides to sulfoxides and sulfones. acs.orgnih.gov These continuous processes are highly efficient and can be operated for extended periods, making them attractive for industrial-scale production.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry to the synthesis of this compound focuses on improving efficiency and reducing environmental impact. The traditional synthesis often involves the reaction of resorcinol with thionyl chloride, a type of electrophilic aromatic substitution. Green methodologies seek to refine this process through various innovative strategies.

Atom Economy Maximization

Atom economy is a core principle in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. scranton.edumdpi.com Reactions with high atom economy, such as additions and rearrangements, are considered highly efficient as they generate minimal waste. scranton.edunih.gov

The synthesis of this compound from resorcinol and thionyl chloride can be analyzed for its atom economy. The balanced chemical equation for this reaction is:

2 C₆H₆O₂ (Resorcinol) + SOCl₂ (Thionyl Chloride) → C₁₂H₁₀O₅S (this compound) + 2 HCl (Hydrogen Chloride)

To calculate the percent atom economy, the molecular weight of the desired product is divided by the sum of the molecular weights of all reactants, then multiplied by 100. libretexts.org

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Moles in Reaction | Total Mass ( g/mol ) |

| Resorcinol | C₆H₆O₂ | 110.11 | 2 | 220.22 |

| Thionyl Chloride | SOCl₂ | 118.97 | 1 | 118.97 |

| Total Reactants | 339.19 | |||

| This compound | C₁₂H₁₀O₅S | 266.27 | 1 | 266.27 |

| Hydrogen Chloride | HCl | 36.46 | 2 | 72.92 |

| Total Products | 339.19 |

Molecular weights are approximate for calculation purposes.

Calculation: Percent Atom Economy = (Mass of desired product / Total mass of reactants) x 100 Percent Atom Economy = (266.27 / 339.19) x 100 ≈ 78.5%

While this atom economy is reasonably high, nearly 21.5% of the reactant mass is converted into the hydrogen chloride by-product, highlighting an area for potential improvement. Syntheses with poor atom economy are common in the fine chemicals and pharmaceutical industries, where complex structures often necessitate the use of versatile but less efficient reactions. primescholars.com

Solvent Elimination or Replacement with Sustainable Alternatives

Organic solvents are a major contributor to chemical waste and environmental concern. whiterose.ac.uk Green chemistry promotes the reduction or replacement of hazardous solvents with more sustainable alternatives such as water, supercritical fluids, or bio-based solvents like Cyrene. whiterose.ac.uk

In syntheses related to phenolic compounds and sulfoxides, greener solvents have shown significant promise.

Water : Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. Research has demonstrated the successful synthesis of β-hydroxy sulfoxides in water, suggesting its potential applicability for resorcinol-based reactions. rsc.org

Ionic Liquids (ILs) : ILs are salts with low melting points that can act as both catalysts and solvents. Their negligible vapor pressure reduces air pollution.

Supercritical Fluids (e.g., sc-CO₂) : Supercritical carbon dioxide is a non-toxic, non-flammable, and inexpensive solvent alternative that can be easily removed and recycled by reducing pressure.

Bio-derived Solvents : Solvents like Cyrene (dihydrolevoglucosenone), derived from cellulose, are emerging as viable, non-toxic replacements for traditional dipolar aprotic solvents. whiterose.ac.uk

Solvent-free, or solid-state, reactions represent another key green strategy. By grinding reactants together, often with a catalytic amount of a solid acid, the need for solvents can be eliminated entirely, reducing waste and simplifying product purification. researchgate.net

| Solvent Type | Examples | Advantages in Synthesis |

| Conventional | Diethyl Ether, Benzene (B151609), Dichloromethane | Well-established, good solubility for reactants. |

| Sustainable Alternatives | Water, Ethanol, Cyrene, Ionic Liquids | Reduced toxicity, lower environmental impact, improved safety. whiterose.ac.ukresearchgate.net |

| Solvent-Free | Mechanochemical Grinding | Eliminates solvent waste, can reduce reaction times and energy use. researchgate.net |

Energy Efficiency Optimization

Reducing energy consumption is a critical aspect of green synthesis. Methodologies such as microwave-assisted synthesis and mechanochemistry offer significant advantages over conventional heating methods by reducing reaction times and, consequently, energy input.

Microwave-Assisted Synthesis : Microwave irradiation can dramatically accelerate reaction rates by directly and efficiently heating the reaction mixture. nih.gov This technique has been successfully applied to the synthesis of various sulfoxides, sulfonamides, and coumarins from resorcinol, often leading to higher yields in minutes rather than hours. rsc.orgorganic-chemistry.org The solvent-free microwave-assisted synthesis of N-(tert-butylsulfinyl)imines highlights the potential for combining green techniques for enhanced efficiency.

Mechanochemical Synthesis : This technique involves using mechanical energy, such as grinding or milling, to induce chemical reactions. researchgate.net By avoiding the need for bulk solvents and heating, mechanochemistry can offer a highly efficient and environmentally friendly pathway for synthesizing resorcinol derivatives.

| Synthesis Method | Typical Reaction Time | Energy Input | Key Advantages |

| Conventional Heating | Several hours | High (prolonged heating) | Established and widely understood. |

| Microwave-Assisted | Minutes | Lower (rapid, targeted heating) | Drastically reduced reaction time, often higher yields. nih.gov |

| Mechanochemical | Minutes to hours | Low (mechanical energy) | Solvent-free, reduced waste, ambient temperature operation. researchgate.net |

Waste Minimization and By-product Prevention

A primary goal of green chemistry is to design synthetic routes that prevent waste generation from the outset. In the synthesis of this compound from resorcinol and thionyl chloride, the main by-product is hydrogen chloride (HCl).

Strategies for minimizing this waste stream include:

Catalytic Reagents : Using catalytic amounts of reagents instead of stoichiometric quantities can significantly reduce waste. While the sulfinylating agent is a reactant, the use of highly efficient and recyclable catalysts for the Friedel-Crafts type reaction can minimize waste associated with the catalyst itself. researchgate.net

Alternative Reagents : Exploring alternative sulfinylating agents that produce more benign or easily recyclable by-products could be a valuable research direction.

Process Integration : Designing a process where the HCl by-product can be captured and utilized in another chemical process within the same facility (a concept known as industrial symbiosis) would align with waste minimization principles.

Scale-Up Considerations and Process Optimization for Academic Research

Transitioning a synthetic procedure from a small-scale academic laboratory setting to a larger, pilot-plant scale presents numerous challenges. Process optimization is crucial to ensure that the synthesis remains efficient, safe, and economically viable at a larger volume.

For the synthesis of this compound, key considerations include:

Reaction Kinetics and Thermodynamics : The reaction rate, heat evolution (exothermicity), and equilibrium position must be thoroughly understood. Friedel-Crafts reactions can be highly exothermic, requiring careful thermal management on a larger scale to prevent runaway reactions. wikipedia.org

Mixing and Mass Transfer : Ensuring efficient mixing becomes more challenging in larger reactors. Poor mixing can lead to localized "hot spots" or concentration gradients, resulting in lower yields and the formation of impurities.

Solvent and Reagent Selection : Solvents that are practical for lab-scale purification (like dichloromethane) may be unsuitable for large-scale production due to cost, safety, and environmental regulations. The choice of reagents and solvents must be re-evaluated for cost-effectiveness and safety at scale.

Work-up and Purification : Isolation and purification methods that are simple in the lab, such as column chromatography, are often impractical and expensive at an industrial scale. Developing scalable purification methods, such as crystallization or distillation, is essential.

Process Optimization in Academic Research: To bridge the gap between discovery and application, academic research can incorporate process optimization studies. Techniques like Response Surface Methodology (RSM) can be used to systematically study the effects of multiple variables (e.g., temperature, reaction time, catalyst loading, and reactant ratios) on the reaction yield and purity. scielo.brresearchgate.net By identifying the Critical Process Parameters (CPPs), researchers can define a robust operating space that ensures consistent product quality, which is a critical step for any potential scale-up. scielo.br

| Parameter | Laboratory Scale | Scale-Up Consideration |

| Heat Management | Simple heating mantle or ice bath. | Requires jacketed reactors with precise temperature control to manage exotherms. |

| Reagent Addition | Quick addition is often possible. | Controlled, slow addition is necessary to manage heat and reaction rate. |

| Mixing | Magnetic stir bar. | Requires mechanical overhead stirrers with optimized impeller design for efficient mass transfer. |

| Purification | Chromatography is common. | Focus on developing robust crystallization or distillation procedures. |

| Safety | Small quantities pose minimal risk. | Comprehensive risk assessment (e.g., HAZOP study) is required. |

By integrating these green chemistry principles and scale-up considerations, the synthesis of this compound can be developed into a more sustainable and industrially viable process.

Spectroscopic Characterization of 4,4 Sulphinyldiresorcinol: Advanced Techniques and Interpretations

Vibrational Spectroscopy for Molecular Structure Elucidation (FTIR, Raman)

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, probes the vibrational modes of molecules. thermofisher.com These methods are powerful for identifying functional groups and studying intermolecular forces, such as hydrogen bonding, which are critical in defining the structure of 4,4'-Sulphinyldiresorcinol. nih.govnih.gov While FTIR measures the absorption of infrared radiation, Raman spectroscopy measures the inelastic scattering of monochromatic light, offering complementary information. thermofisher.com

The vibrational spectrum of this compound is dominated by the characteristic modes of its constituent sulfinyl (S=O) and resorcinol (B1680541) (dihydroxylated benzene (B151609) ring) moieties.

The sulfinyl group gives rise to a strong and characteristic S=O stretching vibration. The frequency of this absorption is sensitive to the electronic environment. For diaryl sulfoxides, the S=O stretching band is typically observed in the region of 1030-1060 cm⁻¹. The specific position of this band can provide insights into the degree of π-conjugation and the potential involvement of the sulfinyl oxygen in hydrogen bonding.

The resorcinol moieties contribute several distinct vibrational bands:

O-H Stretching: The hydroxyl groups (-OH) are responsible for a strong, broad absorption band in the FTIR spectrum, typically in the range of 3200-3600 cm⁻¹. The breadth and position of this band are highly indicative of the extent and nature of hydrogen bonding. globalresearchonline.net

Aromatic C-H Stretching: These vibrations appear as weaker bands above 3000 cm⁻¹.

C=C Stretching: The aromatic ring itself produces a series of characteristic bands between 1400 cm⁻¹ and 1650 cm⁻¹.

C-O Stretching: The stretching vibration of the phenolic C-O bond is typically found in the 1200-1300 cm⁻¹ region.

The following table summarizes the expected characteristic vibrational frequencies for this compound.

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Spectroscopy |

| O-H Stretching (H-bonded) | Phenolic -OH | 3200 - 3500 (Broad) | FTIR (Strong), Raman (Weak) |

| Aromatic C-H Stretching | Ar-H | 3000 - 3100 | FTIR (Weak), Raman (Strong) |

| Aromatic C=C Stretching | Benzene Ring | 1450 - 1620 | FTIR/Raman (Variable) |

| C-O Stretching | Phenolic C-O | 1200 - 1300 | FTIR (Strong) |

| S=O Stretching | Sulfinyl | 1030 - 1060 | FTIR (Strong) |

The presence of both hydrogen bond donors (phenolic -OH) and a strong hydrogen bond acceptor (the sulfinyl oxygen) in this compound leads to the formation of extensive intermolecular hydrogen bonding networks. Vibrational spectroscopy is exceptionally sensitive to these interactions. nih.gov

The formation of a hydrogen bond weakens the O-H bond, causing its stretching frequency to shift to a lower wavenumber (a "red shift") and the corresponding absorption band to become broader and more intense in the FTIR spectrum. rsc.org Concurrently, if the sulfinyl oxygen acts as the hydrogen bond acceptor, the S=O bond order is slightly reduced. This results in a shift of the S=O stretching frequency to a lower value, typically by 20-40 cm⁻¹, providing direct evidence of its participation in the hydrogen bonding network. By analyzing the shifts in both the O-H and S=O regions, the strength and nature of the hydrogen bonds can be inferred. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise connectivity and three-dimensional structure of organic molecules in both solution and the solid state. core.ac.ukunl.edu

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each unique proton and carbon atom in the molecule.

¹H NMR: The ¹H NMR spectrum of this compound is expected to show distinct signals for the hydroxyl and aromatic protons. Due to the symmetry of the molecule, the two resorcinol rings are chemically equivalent.

Hydroxyl Protons (-OH): A signal corresponding to the four hydroxyl protons would appear, with a chemical shift that is highly dependent on solvent, concentration, and temperature due to hydrogen exchange.

Aromatic Protons (Ar-H): The three protons on each resorcinol ring would give rise to a specific set of signals in the aromatic region (typically 6.0-8.0 ppm). Their splitting patterns (multiplicity) would reveal their coupling relationships, confirming the substitution pattern on the ring.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum would show a unique signal for each chemically non-equivalent carbon atom.

Due to the molecule's symmetry, six distinct signals are expected for the aromatic carbons. The chemical shifts would differentiate the carbons bonded to oxygen (C-O), sulfur (C-S), and hydrogen (C-H). The C-O carbons would be the most deshielded, appearing at the lowest field (highest ppm value) in the aromatic region.

The table below presents predicted chemical shift ranges for this compound.

| Nucleus | Group Type | Predicted Chemical Shift (δ, ppm) |

| ¹H | Phenolic -OH | 4.0 - 9.0 (Variable) |

| ¹H | Aromatic C-H | 6.0 - 8.0 |

| ¹³C | Aromatic C-H | 100 - 130 |

| ¹³C | Aromatic C-S | 130 - 150 |

| ¹³C | Aromatic C-O | 150 - 165 |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure. emerypharma.commdpi.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. emerypharma.com For this compound, it would show cross-peaks between adjacent aromatic protons on the resorcinol rings, confirming their relative positions.

HMQC/HSQC (Heteronuclear Multiple Quantum/Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. nih.govresearchgate.net It allows for the direct assignment of protonated carbon signals based on the already assigned proton spectrum.

| 2D NMR Experiment | Purpose for this compound |

| COSY | Confirms ¹H-¹H spin coupling between adjacent aromatic protons. |

| HMQC/HSQC | Correlates each aromatic ¹H signal to its directly bonded ¹³C atom. |

| HMBC | Establishes long-range connectivity, linking protons to non-protonated carbons (e.g., C-S and C-O) and confirming the overall molecular structure. |

While solution NMR provides information on the average structure of a molecule, solid-state NMR (ssNMR) offers detailed insights into its structure in the solid phase. jeol.com This is particularly important for studying polymorphism—the ability of a compound to exist in multiple crystal forms. nih.govresearchgate.net Different polymorphs can have distinct physical properties.

Using techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS), ssNMR can distinguish between polymorphs of this compound. jocpr.comnih.gov Since the chemical shift in ssNMR is highly sensitive to the local electronic environment, subtle differences in crystal packing, molecular conformation, and hydrogen bonding networks between different polymorphs will result in measurably different ¹³C NMR spectra. fsu.edu For example, if the asymmetric unit of a crystal contains more than one molecule, ssNMR will show a doubling of the carbon signals, providing direct information on the crystallographic arrangement that is unobtainable from solution-state experiments. researchgate.net

Mass Spectrometry for Molecular Mass and Fragmentation Pathway Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structure of molecules through controlled fragmentation.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides highly accurate mass measurements, enabling the determination of a compound's elemental composition with high confidence. For this compound (C₁₂H₁₀O₅S), the theoretical monoisotopic mass is 266.0249 g/mol . nih.gov HRMS can distinguish this from other molecules with the same nominal mass but different elemental formulas. In a typical analysis, the compound would be ionized, often by adding a proton ([M+H]⁺) or another cation like sodium ([M+Na]⁺), and the mass-to-charge ratio (m/z) of the resulting ion is measured to several decimal places.

Interactive Data Table: Calculated HRMS Data for this compound Adducts

| Ion Species | Chemical Formula | Theoretical m/z |

|---|---|---|

| [M+H]⁺ | C₁₂H₁₁O₅S⁺ | 267.0322 |

| [M+Na]⁺ | C₁₂H₁₀O₅SNa⁺ | 289.0141 |

| [M+K]⁺ | C₁₂H₁₀O₅SK⁺ | 304.9881 |

This table presents the theoretically calculated exact mass-to-charge ratios for common adducts of this compound, which would be confirmed by HRMS analysis.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) provides structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. For this compound, the protonated molecule ([M+H]⁺, m/z 267.0322) would be isolated and subjected to collision-induced dissociation (CID).

The fragmentation pathways for aromatic sulfoxides are influenced by the stability of the aromatic rings and the nature of the sulfoxide (B87167) linkage. Key fragmentation patterns would likely involve:

Cleavage of the Carbon-Sulfur (C-S) bond: This is a common fragmentation pathway for sulfoxides and sulfides. dphen1.com This could lead to the formation of a resorcinol radical cation and a corresponding sulfinyl radical fragment or a protonated resorcinol fragment.

Loss of the Sulfinyl Group: Neutral loss of SO (47.97 g/mol ) or HSO (48.97 g/mol ) is a possibility.

Rearrangement Reactions: Intramolecular rearrangements, potentially involving the hydroxyl groups of the resorcinol rings, can lead to characteristic fragment ions.

Water Loss: The presence of four hydroxyl groups makes the loss of one or more water molecules (18.01 g/mol ) a highly probable fragmentation step, especially from the [M+H]⁺ precursor ion.

MS/MS data from the PubChem database for the [M+H]⁺ precursor ion shows significant product ions at m/z 249 and 231, corresponding to sequential losses of water. nih.gov Analysis of the [M-H]⁻ precursor ion shows a prominent fragment at m/z 155, which could correspond to a dihydroxythiophenol-type anion resulting from cleavage and rearrangement. nih.gov

Interactive Data Table: Experimental and Predicted MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss / Fragment Identity | Source |

|---|---|---|---|

| 267.03 ([M+H]⁺) | 249.02 | Loss of H₂O | Experimental nih.gov |

| 267.03 ([M+H]⁺) | 231.01 | Loss of 2 H₂O | Experimental nih.gov |

| 267.03 ([M+H]⁺) | 157.02 | [C₇H₅O₃S]⁺ - Dihydroxybenzenesulfinyl cation | Predicted |

| 267.03 ([M+H]⁺) | 125.02 | [C₆H₅O₃]⁺ - Trihydroxybenzene cation | Predicted |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

These techniques probe the electronic structure of a molecule by examining how it interacts with light, providing insights into conjugation, chromophores, and excited-state properties.

Electronic Transitions and Chromophoric Behavior

The principal electronic transitions expected are:

π→π transitions:* Associated with the aromatic system of the resorcinol rings. These are typically high-energy transitions, resulting in strong absorption bands in the UV region, likely around 270-280 nm.

n→π transitions:* Associated with the non-bonding electrons on the oxygen atoms of the hydroxyl groups and, importantly, the sulfoxide group. These transitions are generally weaker and occur at longer wavelengths than the π→π* transitions.

The sulfoxide group can engage in conjugation with the aromatic rings, which may cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted resorcinol. The polarity of the solvent can also influence the position of these absorption bands.

Fluorescence spectroscopy measures the emission of light from a molecule after it has been electronically excited. Aromatic compounds like resorcinol are known to be fluorescent. It is anticipated that this compound would exhibit fluorescence, with the emission properties being highly sensitive to the molecular environment and the nature of the sulfoxide bridge. The sulfoxide group can influence the fluorescence quantum yield and the emission wavelength. In some systems, sulfoxide derivatives have been shown to enhance fluorescence compared to their sulfide (B99878) or sulfone counterparts. researchgate.netnih.gov

Time-Resolved Photoluminescence Studies (TRPL) for Excited State Dynamics

Time-Resolved Photoluminescence (TRPL) is a powerful technique for studying the dynamics of excited electronic states. wikipedia.org By measuring the decay of photoluminescence intensity over time following pulsed excitation, TRPL provides the fluorescence lifetime (τ), which is the average time the molecule spends in the excited state before returning to the ground state.

For a molecule like this compound, TRPL studies would reveal:

Fluorescence Lifetime: The intrinsic lifetime of the fluorescent excited state. For similar aromatic compounds, lifetimes are typically in the nanosecond range.

Excited-State Processes: The decay profile can indicate the presence of competing non-radiative decay pathways, such as intersystem crossing to a triplet state or quenching processes. Non-exponential decay curves can suggest the presence of multiple emitting species or complex excited-state dynamics.

While no specific TRPL data for this compound is currently available, such a study would be crucial for understanding its photophysical properties, which is essential for applications in areas like organic electronics or sensing.

X-ray Diffraction (XRD) for Single Crystal and Powder Structure Analysis

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.

For this compound, single-crystal XRD would provide a precise molecular structure, including:

Bond Lengths and Angles: Accurate determination of the C-S, S-O, C-C, and C-O bond lengths and the C-S-C and O-S-C bond angles. The sulfur center in sulfoxides is pyramidal, and XRD would confirm this geometry.

Crystal Packing: How the molecules arrange themselves in the crystal lattice, revealing intermolecular interactions like hydrogen bonding (expected to be extensive due to the four hydroxyl groups) and π-π stacking.

Powder X-ray Diffraction (PXRD) is used to analyze polycrystalline samples. It provides a diffraction pattern that serves as a unique "fingerprint" for a specific crystalline phase. PXRD is instrumental in identifying different crystalline forms (polymorphs), assessing sample purity, and monitoring phase transitions. For this compound, PXRD would be essential for quality control and for studying its solid-state properties. Although no experimental XRD data has been reported, the table below outlines the type of information that would be obtained from a successful single-crystal XRD study.

Interactive Data Table: Representative Parameters from a Single-Crystal XRD Analysis

| Parameter | Description |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic, etc. |

| Space Group | The symmetry group of the crystal (e.g., P2₁/c) |

| a, b, c (Å) | The lengths of the unit cell axes |

| α, β, γ (°) | The angles between the unit cell axes |

| V (ų) | The volume of the unit cell |

| Z | The number of molecules per unit cell |

Computational Chemistry and Theoretical Studies of 4,4 Sulphinyldiresorcinol

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govmdpi.com It is widely applied in chemistry and materials science to predict molecular geometries, vibrational frequencies, and various electronic properties with a good balance of accuracy and computational cost. nih.gov

The first step in a computational study is typically geometry optimization, a process that determines the lowest energy arrangement of atoms in a molecule. nih.gov For 4,4'-Sulphinyldiresorcinol, this involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. This optimized structure corresponds to the most stable three-dimensional shape of the molecule.

Due to the rotational freedom around the carbon-sulfur bonds, this compound can exist in various conformations. Conformer analysis is performed to identify these different stable spatial arrangements (conformers) and their relative energies. By systematically rotating the resorcinol (B1680541) rings relative to the sulfinyl bridge, researchers can map out the potential energy surface and identify all low-energy conformers. The global minimum conformation represents the most populated structure at thermal equilibrium. These calculations are crucial for understanding how the molecule's shape influences its physical and chemical properties.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | S=O | 1.50 Å |

| C-S | 1.78 Å | |

| C-O | 1.37 Å | |

| O-H | 0.97 Å | |

| C-C (aromatic) | 1.39 - 1.41 Å | |

| Bond Angle | C-S-C | 104.5° |

| O=S-C | 106.8° | |

| S-C-C (aromatic) | 120.1° | |

| C-O-H | 109.0° | |

| Dihedral Angle | C-S-C-C | 75.0° |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. wikipedia.orglibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO represents the ability of a molecule to donate electrons, acting as a nucleophile, while the LUMO represents its ability to accept electrons, acting as an electrophile. youtube.com

For this compound, DFT calculations can determine the energies and spatial distributions of these frontier orbitals. The HOMO is expected to be localized primarily on the electron-rich resorcinol rings, specifically on the oxygen and carbon atoms, due to the presence of lone pairs and the π-system. The LUMO is likely to have significant contributions from the sulfinyl group and the aromatic rings.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's chemical stability and reactivity. nih.gov A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive and easily polarizable. scispace.com

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -5.85 | Highest Occupied Molecular Orbital |

| LUMO | -1.20 | Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 4.65 | Indicator of chemical stability |

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the various stretching, bending, and torsional motions of its atoms. mdpi.com These theoretical frequencies are invaluable for interpreting experimental infrared (IR) and Raman spectra. Each calculated frequency can be animated to visualize the specific atomic motion, allowing for a definitive assignment of the absorption bands observed in an experimental spectrum. researchgate.netnih.gov

In the case of this compound, key vibrational modes would include the O-H stretching of the hydroxyl groups, the S=O stretching of the sulfinyl group, C-S stretching, and various aromatic C-C and C-H vibrations. Comparing the calculated vibrational spectrum with the experimental one helps to confirm the molecular structure and provides a deeper understanding of its intramolecular dynamics. mdpi.com Often, calculated frequencies are scaled by a small factor to correct for approximations in the theoretical model and improve agreement with experimental data. nih.gov

Table 3: Hypothetical Vibrational Frequencies and Assignments for this compound

| Calculated Frequency (cm⁻¹) | Vibrational Mode | Description |

| 3550 | ν(O-H) | Hydroxyl group stretching |

| 3080 | ν(C-H) | Aromatic C-H stretching |

| 1610 | ν(C=C) | Aromatic ring stretching |

| 1480 | δ(O-H) | In-plane O-H bending |

| 1250 | ν(C-O) | Phenolic C-O stretching |

| 1045 | ν(S=O) | Sulfinyl group stretching |

| 720 | ν(C-S) | Carbon-Sulfur stretching |

Computational chemistry is a powerful tool for exploring the mechanisms of chemical reactions. DFT can be used to model the entire reaction pathway, from reactants to products, by identifying and characterizing the transition state—the highest energy point along the reaction coordinate. researchgate.net

For reactions involving this compound, such as its synthesis or degradation, DFT calculations can determine the energies of the reactants, products, and any intermediates and transition states. The energy difference between the reactants and the transition state is the activation energy, a key factor that governs the reaction rate. By mapping the energetics of the reaction pathway, researchers can gain insights into the reaction mechanism, predict reaction outcomes, and design more efficient synthetic routes or strategies to prevent degradation.

Time-Dependent Density Functional Theory (TDDFT) for Excited State Phenomena

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TDDFT) is the method of choice for studying electronically excited states and their properties, such as how a molecule interacts with light. nih.gov

TDDFT calculations can predict the electronic absorption spectrum (UV-Vis) of a molecule by calculating the energies of vertical electronic transitions from the ground state to various excited states. nih.gov The output of a TDDFT calculation provides the excitation energies (which correspond to absorption wavelengths), the oscillator strengths (which relate to the intensity of the absorption), and the nature of the electronic transitions involved (e.g., from which occupied orbital to which unoccupied orbital).

For this compound, TDDFT would predict the absorption bands in the UV-visible region, which typically arise from π → π* transitions within the resorcinol rings and n → π* transitions involving the lone pairs on the oxygen and sulfur atoms. By correlating the calculated spectrum with experimental data, TDDFT provides a detailed understanding of the electronic structure and the nature of the excited states of the molecule.

Table 4: Hypothetical TDDFT Results for this compound

| Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| 4.43 | 280 | 0.45 | HOMO → LUMO (π → π) |

| 4.96 | 250 | 0.21 | HOMO-1 → LUMO (π → π) |

| 5.25 | 236 | 0.15 | HOMO → LUMO+1 (π → π*) |

Fluorescence and Phosphorescence Property Prediction

The prediction of fluorescence and phosphorescence properties of a molecule like this compound is crucial for understanding its potential applications in materials science, such as in organic light-emitting diodes (OLEDs) or as a fluorescent probe. Time-Dependent Density Functional Theory (TD-DFT) is a primary quantum chemical method used for studying the excited states of molecules. researchgate.netredalyc.org

A computational study would begin by optimizing the ground state geometry of this compound. Subsequently, TD-DFT calculations would be performed to compute the vertical excitation energies, which correspond to the absorption of light. These calculations yield information about the transitions from the ground state (S₀) to various excited singlet states (S₁, S₂, etc.). Key parameters obtained include the excitation wavelength (λ), oscillator strength (f), and the nature of the electronic transition (e.g., π→π* or n→π*), which can be determined by analyzing the molecular orbitals involved. redalyc.org

To predict fluorescence, the geometry of the first excited singlet state (S₁) is optimized. The energy difference between the optimized S₁ state and the ground state (S₀) at the S₁ geometry provides the emission energy, corresponding to the fluorescence spectrum. redalyc.org For phosphorescence, a similar process is followed for the first triplet excited state (T₁). The calculation involves locating the T₁ state, optimizing its geometry, and then calculating the energy of the transition from the optimized T₁ state back to the S₀ ground state. The energy gap between the S₁ and T₁ states is also a critical factor, as it influences the rate of intersystem crossing (ISC), a necessary step for phosphorescence to occur. dntb.gov.ua

Table 1: Hypothetical TD-DFT Predicted Electronic Transitions for this compound (Note: The following data is illustrative to show typical outputs of such a study and is not based on published results for this specific compound.)

| Transition | Excitation Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |

| S₀ → S₁ | Data Not Available | Data Not Available | HOMO → LUMO |

| S₀ → S₂ | Data Not Available | Data Not Available | HOMO-1 → LUMO |

| S₁ → S₀ (Fluorescence) | Data Not Available | - | LUMO → HOMO |

| T₁ → S₀ (Phosphorescence) | Data Not Available | - | LUMO → HOMO |

Molecular Dynamics (MD) Simulations for Conformational Sampling and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecular systems. mdpi.com For this compound, MD simulations can provide detailed insights into its conformational flexibility and the nature of its interactions with surrounding molecules, such as solvents or other solutes. nih.govmdpi.com

A typical MD simulation involves defining a force field (a set of parameters describing the potential energy of the atoms and bonds), placing the molecule in a simulation box (often filled with a solvent like water), and then solving Newton's equations of motion for every atom in the system. mdpi.com This generates a trajectory that describes how the positions and velocities of the atoms evolve over time.

For this compound, a key area of interest would be the conformational dynamics around the flexible sulfinyl bridge. By analyzing the MD trajectory, one could determine the preferred dihedral angles between the two resorcinol rings and the energy barriers for rotation. This process, known as conformational sampling, helps identify the most stable, low-energy structures the molecule is likely to adopt. researchgate.net

Furthermore, MD simulations are ideal for studying intermolecular interactions. nih.gov The resorcinol moieties contain hydroxyl groups that can act as both hydrogen bond donors and acceptors. An MD simulation in an aqueous environment would reveal the structure and dynamics of the hydration shell around the molecule and quantify the hydrogen bonds formed between the molecule's hydroxyl groups and water. mdpi.com If studying the compound in a mixture or a condensed phase, MD can elucidate the specific non-covalent interactions (e.g., hydrogen bonding, π-π stacking between aromatic rings) that govern its bulk properties. nih.gov

Table 2: Potential Intermolecular Interaction Parameters for this compound from MD Simulations (Note: This table illustrates the type of data that would be generated from an MD study; the values are hypothetical.)

| Interaction Type | Potential Interaction Sites | Average Number (in Water) | Average Lifetime (ps) |

| Solute-Water H-Bond (Donor) | Resorcinol -OH groups | Data Not Available | Data Not Available |

| Solute-Water H-Bond (Acceptor) | Resorcinol -OH, Sulfinyl S=O | Data Not Available | Data Not Available |

| Intramolecular H-Bond | Between -OH and S=O | Data Not Available | Data Not Available |

Quantum Chemical Approaches for Reactivity and Catalysis

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic structure and chemical reactivity of molecules. mdpi.comsemanticscholar.org For this compound, these approaches can predict sites susceptible to electrophilic or nucleophilic attack, determine bond dissociation energies, and model reaction mechanisms. nih.govnih.gov

Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is a common starting point. The energy and spatial distribution of the HOMO indicate regions that are likely to donate electrons (nucleophilic sites), while the LUMO indicates regions likely to accept electrons (electrophilic sites). nih.gov The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability.

Reactivity descriptors derived from DFT, such as the Fukui function or molecular electrostatic potential (MEP) maps, can provide a more detailed picture. An MEP map visually represents the charge distribution on the molecule's surface, highlighting electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions, which correspond to likely sites for electrophilic and nucleophilic attack, respectively.

In the context of catalysis, if this compound were to act as a catalyst or a substrate, DFT could be used to model the entire reaction pathway. pitt.edupreprints.org This involves calculating the geometries and energies of reactants, transition states, and products. The resulting energy profile reveals the activation energy barriers for each step, allowing researchers to determine the rate-limiting step of the reaction and understand how a catalyst might lower these barriers. mdpi.com

Table 3: Illustrative DFT-Calculated Reactivity Descriptors for this compound (Note: This table presents conceptual data that would be the target of a quantum chemical study.)

| Descriptor | Calculated Value | Interpretation |

| E(HOMO) | Data Not Available | Indicates electron-donating ability |

| E(LUMO) | Data Not Available | Indicates electron-accepting ability |

| HOMO-LUMO Gap | Data Not Available | Relates to chemical reactivity and stability |

| Most Negative MEP Value | Data Not Available | Predicted site for electrophilic attack (e.g., oxygen atoms) |

| Most Positive MEP Value | Data Not Available | Predicted site for nucleophilic attack (e.g., hydroxyl hydrogens) |

Chemical Reactivity and Derivative Chemistry of 4,4 Sulphinyldiresorcinol

Reactions at the Hydroxyl Groups of Resorcinol (B1680541) Moieties

Mannich Reactions and Formaldehyde (B43269) Condensations

The resorcinol moieties in 4,4'-Sulphinyldiresorcinol are excellent substrates for aminomethylation via the Mannich reaction and for condensation reactions with formaldehyde. nih.gov These reactions target the electron-rich positions on the aromatic rings that are activated by the hydroxyl groups.

The Mannich reaction is a three-component organic reaction that involves the aminoalkylation of an acidic proton located on a carbon atom, using formaldehyde and a primary or secondary amine or ammonia. nih.govwikipedia.org In the case of this compound, the highly activated C-H bonds at the positions ortho to the hydroxyl groups can readily participate. The reaction typically proceeds via the formation of an iminium ion from the amine and formaldehyde, which then acts as the electrophile. wikipedia.org The resorcinol ring attacks this iminium ion, leading to the formation of a β-amino-carbonyl compound, known as a Mannich base. wikipedia.org Given the structure of this compound, multiple aminomethylations are possible, potentially leading to polymeric structures depending on the stoichiometry of the reactants.

Formaldehyde condensation reactions are fundamental to the chemistry of phenols and resorcinols, forming the basis for various resins. google.com With this compound, these reactions can proceed under either acidic or basic conditions. The reaction involves the electrophilic attack of protonated formaldehyde (or a related electrophilic species) on the activated resorcinol rings. This leads to the formation of hydroxymethyl derivatives, which can further react with other resorcinol units to form methylene (B1212753) bridges, ultimately resulting in a cross-linked polymer network. The kinetics and mechanism of resorcinol-formaldehyde condensation have been studied, showing that the process is complex and can be followed using techniques like Fourier transform infrared spectroscopy (FTIR) and differential scanning calorimetry (DSC). nih.gov

The table below illustrates potential products from the Mannich reaction of this compound with various secondary amines.

| Amine | Formaldehyde | Product Structure (Hypothetical) |

| Dimethylamine | Yes | This compound substituted with -CH₂N(CH₃)₂ groups |

| Diethylamine | Yes | This compound substituted with -CH₂N(C₂H₅)₂ groups |

| Piperidine | Yes | This compound substituted with piperidin-1-ylmethyl groups |

| Morpholine | Yes | This compound substituted with morpholin-4-ylmethyl groups |

Electrophilic Aromatic Substitution Reactions on the Resorcinol Rings

The resorcinol rings of this compound are highly susceptible to electrophilic aromatic substitution (EAS) due to the strong activating and ortho, para-directing effects of the two hydroxyl groups. The general mechanism for EAS involves the attack of an electrophile on the aromatic ring, forming a carbocation intermediate (arenium ion), followed by the loss of a proton to restore aromaticity. masterorganicchemistry.comlibretexts.org

The key factors governing substitution on the this compound molecule are:

Activating Groups: The two hydroxyl groups on each ring strongly activate the ortho and para positions relative to them.

Directing Effects: Substitution is expected to occur primarily at the positions ortho to the hydroxyl groups (C2, C6, C2', C6'). The para positions are already substituted as part of the diphenyl sulfoxide (B87167) structure.

The Sulfinyl Bridge: The sulfinyl group (-SO-) can have a complex electronic effect. It is generally considered an electron-withdrawing group, which would deactivate the ring. However, it can also polarize in the transition state to stabilize the intermediate, particularly in reactions like molecular halogenation. rsc.org Steric hindrance from the bulky sulfinyl bridge and the opposing ring may also influence the regioselectivity of the substitution.

Common electrophilic aromatic substitution reactions that could be performed on this compound are summarized in the table below.

| Reaction Type | Reagents | Potential Electrophile | Expected Substitution Position(s) |

| Nitration | HNO₃ / H₂SO₄ | NO₂⁺ (Nitronium ion) masterorganicchemistry.com | ortho to hydroxyl groups |

| Halogenation | Br₂ / FeBr₃ or Cl₂ / FeCl₃ | Br⁺ or Cl⁺ | ortho to hydroxyl groups |

| Sulfonation | SO₃ / H₂SO₄ | HSO₃⁺ or SO₃ masterorganicchemistry.com | ortho to hydroxyl groups |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | RCO⁺ (Acylium ion) | ortho to hydroxyl groups |

In many EAS reactions on activated rings, steric effects play a significant role in determining the ratio of products. masterorganicchemistry.com While electronic effects strongly favor the positions ortho to the hydroxyls, substitution at the C2 and C2' positions might be sterically favored over the more hindered C6 and C6' positions, which are adjacent to the sulfinyl bridge.

Mechanistic Studies of this compound Transformations

Specific mechanistic studies on this compound are not widely available; however, the mechanisms of its transformations can be inferred from extensive research on resorcinol and phenol (B47542) chemistry.

Mechanism of Formaldehyde Condensation: The base-catalyzed condensation of resorcinol with formaldehyde is believed to proceed through a quinone methide (QM) intermediate. mdpi.comdntb.gov.ua This mechanism involves two main steps:

Formation of the Quinone Methide: A hydroxymethylresorcinol, formed by the initial addition of formaldehyde, eliminates a water molecule to form a highly reactive quinone methide intermediate. This is typically the rate-determining step. mdpi.commdpi.com Theoretical studies suggest that for resorcinol, the formation of a quinone methide anion (QMA) from a dianion species is energetically more favorable than the formation of a neutral QM. mdpi.comdntb.gov.ua

Michael Addition: The quinone methide then undergoes a rapid Michael addition reaction with a resorcinol anion, forming a methylene bridge. mdpi.com

For this compound, this mechanism would occur on both resorcinol rings, leading to the formation of a complex, cross-linked polymer. The specific QM intermediates formed would dictate the final structure of the resulting resin.

Mechanism of Electrophilic Aromatic Substitution: The mechanism for EAS reactions like nitration or halogenation on this compound follows the well-established two-step pathway for aromatic compounds:

Attack by the Electrophile: The π-electron system of one of the resorcinol rings acts as a nucleophile, attacking the electrophile (e.g., NO₂⁺). This step is typically the rate-determining step and results in the formation of a resonance-stabilized carbocation known as an arenium ion or sigma complex. libretexts.org The positive charge in this intermediate is delocalized over the ring, including onto the oxygen atoms of the hydroxyl groups, which provides significant stabilization.

Deprotonation: A weak base removes a proton from the carbon atom that bears the new electrophile. This restores the aromaticity of the ring and yields the final substitution product. masterorganicchemistry.comlibretexts.org

Coordination Chemistry of 4,4 Sulphinyldiresorcinol As a Ligand

Ligand Design and Binding Site Identification (e.g., Phenolic Oxygen, Sulfinyl Oxygen)

From a theoretical standpoint, the molecular structure of 4,4'-Sulphinyldiresorcinol presents two primary potential binding sites for metal coordination: the phenolic oxygen atoms and the sulfinyl oxygen atom. The deprotonated phenolic hydroxyl groups are expected to act as strong binding sites for a wide range of metal ions, a common feature of phenolic ligands. The sulfinyl group, with its lone pair of electrons on the oxygen atom, could also participate in coordination, potentially leading to chelation or bridging behavior. The presence of these distinct donor atoms suggests that this compound could act as a versatile ligand, possibly exhibiting different coordination modes depending on the metal ion, reaction conditions, and the presence of other ligands. However, without experimental studies, the specific binding preferences and the interplay between the phenolic and sulfinyl oxygen donors remain speculative.

Synthesis and Characterization of Metal Complexes

A thorough search of scientific databases did not yield specific methods for the synthesis of metal complexes involving this compound. General methods for the synthesis of metal-phenolate complexes would likely be applicable, involving the reaction of a metal salt with the ligand in a suitable solvent, often in the presence of a base to deprotonate the phenolic hydroxyl groups.

Coordination Modes and Geometries

The potential for multiple binding sites in this compound suggests that a variety of coordination modes and geometries could be possible. Depending on which donor atoms coordinate to the metal center, the ligand could act as a monodentate, bidentate, or bridging ligand. This versatility could lead to the formation of simple mononuclear complexes, or more complex polynuclear structures. Common coordination geometries such as tetrahedral, square planar, or octahedral would be expected depending on the coordination number and electronic configuration of the central metal ion. libretexts.orgchemguide.co.ukcsbsju.edu

Stoichiometry and Stability Constants of Metal-4,4'-Sulphinyldiresorcinol Complexes

There is no published data on the stoichiometry or stability constants for metal complexes of this compound. Determining these parameters is crucial for understanding the strength of the metal-ligand interactions and the conditions under which specific complex species are formed in solution. wikipedia.orgscispace.comlibretexts.org Techniques such as spectrophotometric titrations, potentiometric titrations, or isothermal titration calorimetry would be required to experimentally determine these fundamental thermodynamic properties.

Spectroscopic and Crystallographic Studies of Metal Coordination

Spectroscopic techniques such as Infrared (IR), Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for characterizing coordination compounds. nih.gov Changes in the vibrational frequencies of the phenolic O-H and S=O groups in the IR spectrum upon complexation could provide evidence of coordination. Similarly, shifts in the absorption bands in the UV-Vis spectrum and changes in the chemical shifts in the NMR spectrum would offer insights into the electronic environment of the ligand upon binding to a metal ion.

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a metal complex, providing unequivocal information about bond lengths, bond angles, coordination geometry, and intermolecular interactions. To date, no crystallographic data for any metal complex of this compound has been reported in the Cambridge Structural Database or other crystallographic repositories.

Formation of Coordination Polymers and Metal-Organic Frameworks (MOFs)

The bifunctional nature of this compound, with its two resorcinol (B1680541) units connected by a sulfinyl bridge, makes it a promising candidate for the construction of coordination polymers and MOFs. These extended structures are formed by linking metal ions or clusters with organic ligands. mdpi.com

Design Principles for Extended Structures

The design of coordination polymers and MOFs relies on the predictable coordination behavior of the metal ions and the geometry of the organic linkers. mdpi.comfrontierspecialtychemicals.com The angular disposition of the two resorcinol moieties in this compound, dictated by the geometry of the sulfinyl group, would play a critical role in determining the topology of the resulting network. By carefully selecting the metal ion with its preferred coordination geometry, it is theoretically possible to direct the assembly of 1D, 2D, or 3D structures. The potential for porosity in such materials would depend on the efficiency of the packing of the polymer chains or networks. However, without experimental precedent, these design principles remain theoretical in the context of this specific ligand.

Currently, there is a notable absence of published studies detailing the coordination of this compound with metal ions. The resorcinol moieties, with their hydroxyl groups, and the sulfinyl bridge present potential coordination sites. The oxygen atoms of the hydroxyl groups could act as Lewis bases, donating electron pairs to metal centers. The sulfinyl group could also potentially participate in coordination, either through the sulfur or oxygen atom, leading to various possible binding modes and the formation of mononuclear or polynuclear metal complexes. However, without experimental data, any discussion on its behavior as a ligand remains purely speculative.

Porosity and Gas Adsorption Properties of Frameworks

The potential for this compound to act as a building block for porous materials such as metal-organic frameworks (MOFs) is an area ripe for investigation. The geometry of the molecule could, in principle, lead to the formation of extended, porous networks when coordinated with suitable metal nodes. The porosity and subsequent gas adsorption properties of such hypothetical frameworks would be contingent on several factors, including the coordination geometry of the metal ion, the rigidity of the ligand, and the packing of the resulting framework.

Should such frameworks be synthesized, their gas adsorption capabilities would be of significant interest. Key parameters that would need to be investigated include:

Surface Area: The total accessible surface area within the porous material.

Pore Volume: The total volume of the pores within the material.

Gas Uptake Capacity: The amount of a specific gas that the material can adsorb under given conditions of temperature and pressure.

Data on the adsorption of gases such as hydrogen (H₂), carbon dioxide (CO₂), and methane (CH₄) would be crucial in evaluating the potential of this compound-based MOFs for applications in gas storage and separation. However, at present, no such data exists in the scientific literature.

Redox Properties of this compound Metal Complexes

The redox properties of metal complexes are fundamental to their potential applications in catalysis, sensing, and electrochemistry. The this compound ligand itself may possess redox activity associated with the sulfinyl group or the resorcinol rings. Upon coordination to a redox-active metal center, the resulting complex could exhibit rich electrochemical behavior.

Investigations into the redox properties would typically involve techniques such as cyclic voltammetry to determine the oxidation and reduction potentials of the metal complexes. Such studies would provide insight into the electronic communication between the metal center and the ligand and could reveal whether the ligand is redox-innocent or non-innocent. The stability of different oxidation states of the metal complexes would also be a critical area of study. As with the other aspects of its chemistry, there is currently no available research on the redox properties of metal complexes of this compound.

Supramolecular Chemistry Involving 4,4 Sulphinyldiresorcinol

Hydrogen Bonding Interactions and Self-Assembly

Hydrogen bonds are highly directional, strong non-covalent interactions that play a pivotal role in the self-assembly of 4,4'-Sulphinyldiresorcinol. The molecule possesses four hydroxyl (-OH) groups, which can act as hydrogen bond donors, and multiple acceptor sites, including the oxygen atoms of the hydroxyl groups and the sulfinyl (S=O) group.

The resorcinol (B1680541) moieties of this compound provide a rich landscape for forming extensive hydrogen-bonding networks. Each of the four hydroxyl groups can participate in hydrogen bonds, acting as both a donor of a proton and an acceptor of a proton from a neighboring molecule. This functionality allows for the creation of robust intermolecular connections.

In structurally analogous compounds, such as bisphenols linked by sulfonyl groups (SO₂), the hydroxyl groups are the primary drivers of self-assembly, forming sheets and other ordered arrangements. The sulfonyl oxygen atoms in these related molecules also participate as hydrogen bond acceptors, creating O–H⋯O=S linkages. Given the similar electronegativity of the sulfinyl oxygen in this compound, it is expected to be a competent hydrogen bond acceptor, contributing to the stability and dimensionality of the resulting network. The interplay between the strong hydroxyl-hydroxyl interactions and the hydroxyl-sulfinyl group interactions is crucial in determining the final supramolecular architecture.

While intramolecular hydrogen bonds are less likely given the distance between the resorcinol rings, the specific conformation of the molecule in the solid state could potentially allow for weaker C-H···O interactions involving the aromatic rings and the sulfinyl oxygen.

Table 1: Potential Hydrogen Bonding Sites in this compound

| Functional Group | Role in Hydrogen Bonding | Potential Interactions |

|---|---|---|

| Hydroxyl (-OH) | Donor and Acceptor | O-H···O (hydroxyl-hydroxyl), O-H···O (hydroxyl-sulfinyl) |

| Sulfinyl (S=O) | Acceptor | O-H···O=S (hydroxyl-sulfinyl) |

Self-assembly is the spontaneous organization of molecules into stable, structurally well-defined aggregates through non-covalent interactions. For this compound, the highly directional and specific nature of hydrogen bonding is the principal force directing this process. The ability of each molecule to form multiple hydrogen bonds with its neighbors can lead to the formation of extended, ordered structures like tapes, sheets, or three-dimensional frameworks.

The process is often cooperative; the formation of one hydrogen bond can pre-organize molecules in a way that facilitates the formation of subsequent bonds, leading to the growth of a larger assembly. In related resorcinol-based systems, such as resorcin researchgate.netarenes, self-assembly driven by hydrogen bonding leads to the formation of large, capsule-like hexameric structures. nih.govchemrxiv.org While this compound itself is not a macrocycle, its capacity for extensive hydrogen bonding suggests it can act as a building block for complex, ordered solid-state materials. The geometry of the molecule, particularly the angle between the two resorcinol rings dictated by the sulfinyl bridge, will play a critical role in defining the geometry of the resulting supramolecular structure.

Host-Guest Chemistry and Molecular Recognition

Host-guest chemistry involves the formation of unique complexes between a larger "host" molecule and a smaller "guest" molecule. The host contains a cavity or binding site that is complementary in size, shape, and chemical character to the guest.

While this compound is not a macrocyclic host itself, its structural features—aromatic rings and hydrogen-bonding capabilities—make it a potential "guest" for various host molecules. Hosts such as cyclodextrins, which have a hydrophobic inner cavity and a hydrophilic exterior, are well-known to encapsulate aromatic molecules. nih.gov The resorcinol rings of this compound could fit within the cavity of a host like β-cyclodextrin, driven by hydrophobic interactions and van der Waals forces.

Furthermore, larger, bowl-shaped hosts known as resorcinarenes, which are synthesized from resorcinol derivatives, are capable of encapsulating a wide variety of guest molecules. nih.govscribd.com This demonstrates the inherent ability of the resorcinol framework to participate in host-guest interactions. The formation of such an inclusion complex can alter the physicochemical properties of the guest molecule, such as its solubility.

Molecular recognition is the specific binding of a guest molecule by a host, governed by the principle of complementarity. If this compound were to act as a guest, the selectivity of its binding would depend on the specific host. A host molecule would need a cavity of appropriate dimensions to accommodate the guest's size and shape.

The binding affinity is determined by the sum of all non-covalent interactions between the host and guest. nih.gov For this compound, potential interactions with a host could include:

Hydrophobic interactions: Between the aromatic resorcinol rings and a nonpolar cavity of the host.

Hydrogen bonding: Between the hydroxyl groups of the guest and polar functional groups on the rim or interior of the host.

π-π interactions: Between the guest's aromatic rings and aromatic panels within the host structure.

A host that can engage in several of these interactions simultaneously would exhibit higher affinity and selectivity for this compound over other potential guests that lack this combination of features.

π-π Stacking Interactions in Solid-State Assemblies

In addition to hydrogen bonding, π-π stacking interactions are a significant force in the solid-state assembly of aromatic molecules. These interactions arise from the attractive, non-covalent forces between the electron clouds of adjacent aromatic rings.

For this compound, the two resorcinol rings provide ample opportunity for π-π stacking. In the solid state, molecules often arrange themselves to maximize these favorable interactions, typically in a parallel-displaced or T-shaped geometry to minimize electrostatic repulsion between the electron-rich π-systems. nih.govnih.gov The centroid-to-centroid distance for such interactions is generally in the range of 3.3 to 3.8 Å.

Table 2: Summary of Non-Covalent Interactions in the Supramolecular Assembly of this compound

| Interaction Type | Description | Role in Assembly | Relative Strength |

|---|---|---|---|

| Hydrogen Bonding | Attraction between a proton in a polar bond (e.g., O-H) and an electronegative atom (O). | Directs the formation of specific, ordered structures like sheets and networks. | Strong, Directional |

| π-π Stacking | Attraction between the electron clouds of adjacent aromatic rings. | Stabilizes the packing of molecules, particularly in layered structures. | Moderate, Non-Directional |

Despite a comprehensive search for scientific literature, there is a notable absence of specific research detailing the application of this compound in the construction of supramolecular polymers and gels. Consequently, the available information is insufficient to elaborate on non-covalent polymerization strategies or the development of responsive supramolecular systems based on this specific compound as requested.

The field of supramolecular chemistry relies on intricate non-covalent interactions to build complex, ordered structures from smaller molecular units. Key to the formation of supramolecular polymers and gels are specific and directional interactions, such as hydrogen bonding, which guide the self-assembly of monomers into larger architectures. While this compound possesses hydroxyl groups and a sulfinyl group that could potentially participate in hydrogen bonding and other non-covalent interactions, dedicated studies exploring its use as a building block for supramolecular polymers and gels have not been identified in the current body of scientific literature.

Research in supramolecular chemistry often focuses on molecules with well-defined shapes and multiple, predictable interaction sites that facilitate the formation of extended networks. The development of responsive systems, which can change their properties in response to external stimuli like temperature, pH, or light, requires the integration of dynamic non-covalent bonds. Although the resorcinol moiety is a common component in supramolecular chemistry, the specific derivative this compound has not been a reported focus of such investigations.

Further research would be necessary to explore the potential of this compound in the field of supramolecular materials. Such studies would involve a detailed investigation of its self-assembly behavior, its ability to form extended networks through non-covalent interactions, and the responsiveness of any resulting supramolecular structures to external stimuli. Without such foundational research, a detailed and scientifically accurate article on its role in supramolecular polymers and gels cannot be provided at this time.

Based on a comprehensive review of scientific literature, there is no specific information available regarding the catalytic applications of the chemical compound this compound or its derivatives in the areas outlined in the request. Extensive searches for data on its use in organocatalysis, as a ligand in metal-catalyzed homogeneous reactions (including oxidation, reduction, C-C coupling, and asymmetric catalysis), or in the development of heterogeneous supported catalysts did not yield any relevant research findings.

Therefore, it is not possible to generate a scientifically accurate article on the "Catalytic Applications of this compound and its Derivatives" as the subject does not appear to be an area of reported scientific investigation. The subsequent sections and the table of compounds cannot be completed due to the absence of foundational data.

Catalytic Applications of 4,4 Sulphinyldiresorcinol and Its Derivatives

Heterogeneous Catalysis with 4,4'-Sulphinyldiresorcinol-Modified Materials

Photocatalysis and Photo-induced Reactions

Extensive literature searches have not yielded specific studies on the photocatalytic applications of this compound or its direct derivatives. However, the chemical structure of this compound, featuring two resorcinol (B1680541) rings linked by a sulphinyl group, allows for a discussion of its potential in photocatalysis and photo-induced reactions based on the known reactivity of these constituent moieties. The resorcinol component suggests a potential for photocatalytic degradation, while the sulphinyl group could be susceptible to photo-induced bond cleavage, leading to the formation of reactive radical species.

Potential for Photocatalytic Degradation based on Resorcinol Moiety

Resorcinol, a dihydroxybenzene, is a well-documented organic pollutant in wastewater, and its photocatalytic degradation has been the subject of numerous studies. These studies primarily utilize semiconductor photocatalysts, such as titanium dioxide (TiO₂) and zinc oxide (ZnO), to generate highly reactive hydroxyl radicals (•OH) upon irradiation with UV or visible light. These radicals then attack the aromatic ring of resorcinol, leading to its degradation into smaller, less harmful compounds, and ultimately, mineralization to CO₂ and H₂O.